Cas no 30436-23-8 (4-(diethylcarbamoyl)butanoic acid)
4-(diethylcarbamoyl)butanoic acid Chemical and Physical Properties
Names and Identifiers
-
- Pentanoic acid, 5-(diethylamino)-5-oxo-
- EN300-65107
- CS-0256692
- SCHEMBL15378315
- 4-(diethylcarbamoyl)butanoicAcid
- AKOS000129739
- G34252
- 30436-23-8
- Z90311834
- XYMWLIJFLBQNMI-UHFFFAOYSA-N
- MFCD03376264
- 4-diethylcarbamoyl-butyric acid
- LS-12602
- ALBB-033305
- 4-(diethylcarbamoyl)butanoic Acid
- 5-(diethylamino)-5-oxopentanoic acid
- 4-(diethylcarbamoyl)butanoic acid
-
- Inchi: 1S/C9H17NO3/c1-3-10(4-2)8(11)6-5-7-9(12)13/h3-7H2,1-2H3,(H,12,13)
- InChI Key: XYMWLIJFLBQNMI-UHFFFAOYSA-N
- SMILES: O=C(CCCC(=O)O)N(CC)CC
Computed Properties
- Exact Mass: 187.12091
- Monoisotopic Mass: 187.121
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 6
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 57.6A^2
- XLogP3: 0.2
Experimental Properties
- PSA: 57.61
4-(diethylcarbamoyl)butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D482108-5mg |
4-(diethylcarbamoyl)butanoic acid |
30436-23-8 | 5mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D482108-10mg |
4-(diethylcarbamoyl)butanoic acid |
30436-23-8 | 10mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D482108-50mg |
4-(diethylcarbamoyl)butanoic acid |
30436-23-8 | 50mg |
$ 95.00 | 2022-06-05 | ||
| Enamine | EN300-65107-0.05g |
4-(diethylcarbamoyl)butanoic acid |
30436-23-8 | 95.0% | 0.05g |
$42.0 | 2025-03-21 | |
| Enamine | EN300-65107-0.1g |
4-(diethylcarbamoyl)butanoic acid |
30436-23-8 | 95.0% | 0.1g |
$66.0 | 2025-03-21 | |
| Enamine | EN300-65107-0.25g |
4-(diethylcarbamoyl)butanoic acid |
30436-23-8 | 95.0% | 0.25g |
$92.0 | 2025-03-21 | |
| Enamine | EN300-65107-0.5g |
4-(diethylcarbamoyl)butanoic acid |
30436-23-8 | 95.0% | 0.5g |
$175.0 | 2025-03-21 | |
| Enamine | EN300-65107-1.0g |
4-(diethylcarbamoyl)butanoic acid |
30436-23-8 | 95.0% | 1.0g |
$256.0 | 2025-03-21 | |
| Enamine | EN300-65107-2.5g |
4-(diethylcarbamoyl)butanoic acid |
30436-23-8 | 95.0% | 2.5g |
$503.0 | 2025-03-21 | |
| Enamine | EN300-65107-5.0g |
4-(diethylcarbamoyl)butanoic acid |
30436-23-8 | 95.0% | 5.0g |
$743.0 | 2025-03-21 |
4-(diethylcarbamoyl)butanoic acid Related Literature
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
Additional information on 4-(diethylcarbamoyl)butanoic acid
Professional Introduction to 4-(diethylcarbamoyl)butanoic Acid (CAS No. 30436-23-8)
4-(diethylcarbamoyl)butanoic acid, with the chemical identifier CAS No. 30436-23-8, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its unique structural framework, has garnered attention for its potential applications in drug development and molecular research. The molecular structure of 4-(diethylcarbamoyl)butanoic acid consists of a butanoic acid backbone substituted with a diethylcarbamoyl group, which imparts distinct chemical properties and reactivity patterns.
The synthesis and characterization of 4-(diethylcarbamoyl)butanoic acid have been subjects of extensive research, particularly in the context of developing novel pharmacophores. The diethylcarbamoyl moiety is known for its ability to enhance the solubility and bioavailability of associated molecules, making it a valuable component in medicinal chemistry. Recent studies have highlighted the compound's role in modulating biological pathways, particularly those involving enzyme inhibition and receptor interaction.
In the realm of drug discovery, 4-(diethylcarbamoyl)butanoic acid has been explored as a precursor for more complex derivatives. Its structural flexibility allows for modifications that can fine-tune its pharmacological properties, making it a versatile building block in synthetic chemistry. Researchers have been particularly interested in its potential as an intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.
The pharmacological activity of 4-(diethylcarbamoyl)butanoic acid has been investigated in various preclinical models. Initial studies suggest that it may exhibit inhibitory effects on certain enzymes implicated in inflammatory responses. The diethylcarbamoyl group, in particular, has been shown to interact with specific amino acid residues in target proteins, thereby modulating their function. This interaction has been linked to reduced pro-inflammatory cytokine production, indicating potential therapeutic benefits in conditions such as arthritis and inflammatory bowel disease.
Advanced spectroscopic techniques have been employed to elucidate the structural and conformational properties of 4-(diethylcarbamoyl)butanoic acid. Nuclear magnetic resonance (NMR) spectroscopy has revealed detailed insights into its molecular dynamics, while X-ray crystallography has provided high-resolution structures of its complexes with biological targets. These studies have not only enhanced our understanding of the compound's behavior but also guided the design of more effective derivatives.
The role of computational chemistry in studying 4-(diethylcarbamoyl)butanoic acid cannot be overstated. Molecular modeling simulations have been used to predict binding affinities and optimize drug-like properties. These computational approaches have complemented experimental efforts, allowing researchers to rapidly screen large libraries of compounds for potential therapeutic activity. The integration of experimental data with computational predictions has led to more efficient drug discovery pipelines.
In conclusion, 4-(diethylcarbamoyl)butanoic acid (CAS No. 30436-23-8) represents a promising compound in the field of pharmaceutical research. Its unique structural features and biological activities make it a valuable tool for developing new drugs and understanding complex biological mechanisms. As research continues to uncover new applications for this compound, its significance in medicinal chemistry is likely to grow further.
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